Piperidine, 1-(p-tolylsulfonyl)-

Description

The exact mass of the compound Piperidine, 1-(p-tolylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14853. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Piperidine, 1-(p-tolylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 1-(p-tolylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

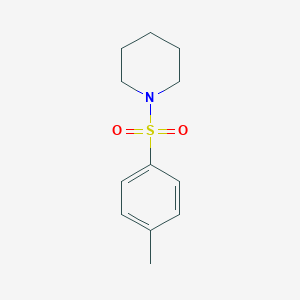

Structure

2D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-11-5-7-12(8-6-11)16(14,15)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWGXOHABPCPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197007 | |

| Record name | Piperidine, 1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4703-22-4 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4703-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(p-tolylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004703224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Tolylsulfonyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-P-TOSYLPIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(p-Tolylsulfonyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2GEE5UUR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Enduring Importance of Piperidine Core Structures in Chemical Synthesis

The piperidine (B6355638) nucleus is a fundamental building block in the development of numerous pharmaceuticals and agrochemicals. atamanchemicals.comnih.govijnrd.org Its prevalence is underscored by the fact that a significant percentage of FDA-approved drugs contain this heterocyclic system. acs.org Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and analgesic properties. ijnrd.orgresearchgate.netontosight.ai The versatility of the piperidine ring lies in its ability to adopt a stable chair conformation and to be functionalized at various positions, enabling the creation of diverse and intricate three-dimensional structures that can effectively interact with biological targets. researchgate.nettandfonline.com The synthesis of substituted piperidines is a central theme in medicinal chemistry, with ongoing research dedicated to developing novel and efficient methodologies for their construction. nih.govresearchgate.net

The Strategic Role of Sulfonamide Protection in Organic Transformations

The nitrogen atom of the piperidine (B6355638) ring is a reactive site, often participating in undesired side reactions during a synthetic sequence. To circumvent this, chemists employ protecting groups to temporarily mask the reactivity of the amine. Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are a robust and widely used class of protecting groups. chem-station.comorgsyn.org The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom, rendering it stable to a wide range of reaction conditions, including both acidic and basic environments. chem-station.comutdallas.edu

The p-toluenesulfonyl (tosyl) group, in particular, is a popular choice for amine protection due to its relative stability and the well-established methods for its introduction and removal. chem-station.comontosight.ai The tosyl group can be readily introduced by reacting piperidine with p-toluenesulfonyl chloride in the presence of a base. researchgate.net While the removal of the tosyl group can sometimes require harsh conditions, various methods have been developed to achieve its cleavage under milder protocols. chem-station.comorgsyn.org This strategic use of the tosyl group allows for selective transformations at other positions of the piperidine ring, making N-tosyl piperidines valuable intermediates in multi-step syntheses. ontosight.ai

A Glimpse into the History and Evolution of N Tosyl Piperidine Chemistry

Direct N-Sulfonylation of Piperidine Ring Systems

The most straightforward method for the synthesis of N-tosylpiperidines involves the direct sulfonylation of the nitrogen atom of a piperidine ring. This is typically achieved through a condensation reaction with p-toluenesulfonyl chloride.

Condensation Reactions with p-Toluenesulfonyl Chloride

The reaction of a piperidine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base is a widely used method for the preparation of N-tosylpiperidines. researchgate.netresearchgate.netmasterorganicchemistry.comwikipedia.org The base serves to neutralize the hydrochloric acid that is generated during the reaction. masterorganicchemistry.comwikipedia.org

A typical procedure involves dissolving the piperidine derivative in a suitable solvent, such as dichloromethane (B109758), and then adding a base, followed by the addition of p-toluenesulfonyl chloride. researchgate.netresearchgate.net The reaction is often carried out at room temperature and monitored for completion using techniques like thin-layer chromatography (TLC). researchgate.net

For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was accomplished by reacting diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride in dichloromethane with triethylamine (B128534) as the base. researchgate.net The reaction proceeded at room temperature over a period of 4 to 5 hours. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Reagents

The efficiency of the N-sulfonylation reaction can be influenced by various factors, including the choice of solvent, base, and the presence of a catalyst. Research has focused on optimizing these conditions to improve yields and minimize side products.

In some cases, pyridine (B92270) is used as both the solvent and the base. nih.gov However, studies have shown that using a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can enhance the reaction rate. nih.gov The choice of solvent can also be critical. For example, in a study optimizing the synthesis of an insecticide candidate, dichloromethane (DCM) was found to be the most effective solvent, leading to a higher yield of the desired monosulfonylation product compared to other solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), dioxane, and tetrahydrofuran (B95107) (THF). nih.gov

The selection of the base is also crucial. While organic bases like triethylamine and pyridine are common, inorganic bases such as potassium carbonate (K2CO3) and sodium carbonate (Na2CO3) have also been explored. nih.govresearchgate.net However, in some instances, the use of these bases can lead to the formation of undesired bis-sulfonylated by-products. nih.gov The reaction temperature can also be adjusted to optimize the outcome. Lowering the temperature can sometimes improve selectivity, although it may require longer reaction times. nih.gov

Table 1: Optimization of N-Sulfonylation Reaction Conditions

| Entry | Solvent | Base (1.5 equiv) | Catalyst (10 mol%) | Yield (%) | Reference |

| 1 | Dichloromethane (DCM) | Pyridine | DMAP | 58 | nih.gov |

| 2 | Dimethylformamide (DMF) | Pyridine | DMAP | 45 | nih.gov |

| 3 | N-Methyl-2-pyrrolidinone (NMP) | Pyridine | DMAP | 33 | nih.gov |

| 4 | Dioxane | Pyridine | DMAP | 25 | nih.gov |

| 5 | Tetrahydrofuran (THF) | Pyridine | DMAP | 38 | nih.gov |

| 6 | Dichloromethane (DCM) | K2CO3 | DMAP | Lower (mainly by-product) | nih.gov |

| 7 | Dichloromethane (DCM) | Na2CO3 | DMAP | Lower (mainly by-product) | nih.gov |

| 8 | Dichloromethane (DCM) | Triethylamine | DMAP | Lower (mainly by-product) | nih.gov |

| Yields were determined by HPLC (external standard method). |

De Novo Synthesis of Piperidine Rings Incorporating the N-Tosyl Moiety

De novo synthesis refers to the construction of complex molecules from simpler starting materials. wikipedia.org In the context of N-tosylpiperidines, this involves building the piperidine ring from acyclic precursors that already contain the N-tosyl group. This approach offers the advantage of introducing substituents and controlling stereochemistry at various positions of the piperidine ring during the ring-forming process.

Ring-Closing Strategies

A variety of ring-closing strategies have been developed for the de novo synthesis of N-tosylpiperidines. These can be broadly classified as intramolecular cyclization approaches and intermolecular annulation processes.

Intramolecular cyclization involves the formation of a bond between two atoms within the same molecule to create the piperidine ring. nih.govrsc.orgyoutube.com Various methods have been employed to induce this ring closure.

Alkene Cyclization: This approach involves the cyclization of an N-tosylamino-alkene. For example, oxidative amination of non-activated alkenes catalyzed by a gold(I) complex can lead to the formation of substituted piperidines. mdpi.com Palladium-catalyzed enantioselective methods have also been developed for this type of transformation. mdpi.com

Radical Cyclization: Radical-mediated reactions can be used to form the piperidine ring. For instance, the intramolecular radical cyclization of 1,6-enynes initiated by triethylborane (B153662) can produce polysubstituted alkylidene piperidines. nih.gov

Carbenium Ion-Induced Cyclization: Iminium ion cyclizations have been utilized to synthesize 4-piperidones, which can be further modified. dtic.mil This can involve the generation of an iminium ion from an α,β-unsaturated ketone and subsequent cyclization.

Intermolecular annulation involves the joining of two or more separate molecules to form the piperidine ring. nih.govrsc.orgresearchgate.netmdpi.com These reactions, which can include two-component and multicomponent strategies, are powerful tools for building molecular complexity in a single step.

[4+2] Annulations: Inspired by the Diels-Alder reaction, [4+2] annulation strategies have been developed for piperidine synthesis. nih.govrsc.orgnih.gov For example, the reaction of imines with allenes, catalyzed by chiral phosphines, can produce piperidine derivatives in a highly enantioselective manner. nih.gov Similarly, rhodium-catalyzed [4+2] intermolecular annulation of N-alkoxybenzamides with alkynes provides a route to isoquinolones, a related heterocyclic system. mdpi.com

Multicomponent Reactions: These reactions combine three or more starting materials in a single pot to form a complex product, offering high atom economy. While specific examples for Piperidine, 1-(p-tolylsulfonyl)- are less detailed in the provided context, the general principle of combining bifunctional reagents with alkenes points to the potential of such strategies. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Description | Advantages | Disadvantages |

| Direct N-Sulfonylation | Addition of a tosyl group to a pre-formed piperidine ring. | Straightforward, readily available starting materials. | Limited to the functionalization of existing piperidine scaffolds. |

| De Novo Synthesis | Construction of the piperidine ring from acyclic precursors. | High degree of control over substitution and stereochemistry. | Can involve multi-step sequences and more complex starting materials. |

Reductive Amination Approaches to N-Tosyl Piperidines

Reductive amination stands as a powerful and widely employed method for the synthesis of N-substituted piperidines, including N-tosyl derivatives. This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org A key advantage of this approach is its ability to avoid the overalkylation often encountered with direct alkylation of amines. masterorganicchemistry.com

A common strategy for synthesizing N-tosyl piperidines via reductive amination involves the reaction of a suitable dicarbonyl compound, such as glutaraldehyde, with p-toluenesulfonamide. The initial reaction forms a piperidine precursor that is subsequently reduced. nih.gov The use of specific reducing agents is crucial for the success of this reaction. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used because they are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is often preferred as it avoids the use of toxic cyanide reagents. harvard.edu

The reaction conditions for reductive amination can be tailored to the specific substrates. For instance, the reaction is often carried out in solvents like methanol (B129727) or in a biphasic system. harvard.eduyoutube.com The pH of the reaction mixture is also a critical parameter; a slightly acidic environment (pH 6-7) is typically optimal for imine formation without causing significant decomposition of the reactants. harvard.edu

Table 1: Common Reducing Agents in Reductive Amination for N-Tosyl Piperidine Synthesis

| Reducing Agent | Key Features | References |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces iminium ions over carbonyls; requires careful pH control. | masterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Highly selective for iminium ions; avoids toxic cyanide byproducts. | masterorganicchemistry.comharvard.edu |

| Sodium Borohydride (NaBH4) | A stronger reducing agent; can be used in a stepwise procedure after imine formation. | youtube.comresearchgate.net |

| Hydrogen (H2) with a catalyst (e.g., Pd/C) | Catalytic hydrogenation can be used to reduce the imine intermediate. | youtube.com |

Stereoselective and Asymmetric Synthesis of Chiral N-Tosyl Piperidine Scaffolds

The demand for enantiomerically pure piperidine derivatives has spurred the development of stereoselective and asymmetric synthetic methods. These approaches are critical for the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers exhibit desired therapeutic effects.

Diastereoselective dihydroxylation is a powerful tool for introducing stereocenters into a molecule. In the context of N-tosyl piperidine synthesis, this method can be applied to unsaturated precursors to create chiral diols, which can then be further elaborated. While direct dihydroxylation of a simple N-tosyl-tetrahydropyridine is not a common primary route to chiral piperidines, the principles of diastereoselective dihydroxylation are often integrated into more complex synthetic sequences. For example, a substrate containing a pre-existing chiral center can direct the stereochemical outcome of the dihydroxylation of a nearby double bond, leading to the formation of a specific diastereomer.

The Mannich reaction is a three-component condensation reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen, such as a ketone or another aldehyde. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of organic synthesis for creating β-amino carbonyl compounds, which are valuable precursors to piperidines. wikipedia.org

In the context of N-tosyl piperidine synthesis, a Mannich-type reaction can be employed to construct the piperidine ring with control over stereochemistry. Asymmetric Mannich reactions, often utilizing chiral organocatalysts, have emerged as a highly effective strategy. wikipedia.org These catalysts, such as proline derivatives, can create a chiral environment that directs the formation of one enantiomer of the product over the other. wikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which then reacts with an enol or enolate generated from the carbonyl component. wikipedia.orgyoutube.com

Recent advancements have focused on the development of highly enantioselective three-component direct Mannich reactions. organic-chemistry.org These methods allow for the efficient construction of complex, chiral piperidine precursors in a single step from readily available starting materials.

Table 2: Key Features of Stereoselective Synthetic Methods

| Method | Description | Key Advantages | References |

| Diastereoselective Dihydroxylation | Introduction of two hydroxyl groups across a double bond with control of relative stereochemistry. | Can establish multiple stereocenters in one step. | uva.es |

| Asymmetric Mannich Reaction | A three-component reaction to form β-amino carbonyl compounds, often using a chiral catalyst to induce enantioselectivity. | High atom economy; direct formation of functionalized chiral building blocks. | wikipedia.orgorganic-chemistry.orgyoutube.com |

Protecting Group Strategies Utilizing the N-Tosyl Functionality

The p-toluenesulfonyl (tosyl) group is not only a key structural component of the target molecule but also serves as an excellent protecting group for the piperidine nitrogen. wikipedia.orgwikipedia.org The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom, rendering it unreactive towards many reagents used in subsequent synthetic steps. wikipedia.org This protective function is crucial for carrying out transformations on other parts of the piperidine ring or on substituents without interference from the nitrogen.

The stability of the N-tosyl group allows for a wide range of chemical manipulations. For instance, α,β-unsaturated esters bearing an N-tosyl group can undergo hydrogenation to the corresponding saturated ester. nih.gov The tosyl group remains intact under these reductive conditions.

While the tosyl group is robust, it can be removed under specific conditions when desired. Common methods for the deprotection of N-tosylamides include treatment with strong acids such as hydrobromic acid (HBr) or sulfuric acid (H2SO4), or by using strong reducing agents like sodium in liquid ammonia (B1221849) or sodium naphthalenide. wikipedia.orgfiu.edu This ability to selectively remove the tosyl group adds to its versatility as a protecting group in multi-step syntheses.

Reactions at Carbon Positions of the Piperidine Ring with N-Tosyl Protection.

The electron-withdrawing nature of the N-tosyl group can facilitate a variety of reactions at the carbon atoms of the piperidine ring.

Substitutions and Functionalization Reactions

The N-tosylpiperidine framework can undergo various substitution and functionalization reactions, allowing for the introduction of diverse chemical moieties. For instance, methods have been developed for the diastereoselective synthesis of 2,4-disubstituted piperidines, which serve as valuable scaffolds in drug discovery. These methods provide complete control over the reaction's selectivity by altering the sequence of the reaction steps. Additionally, N-tosyl-4-chloropiperidines, synthesized via an aza-Prins reaction, can undergo intramolecular cross-electrophile coupling to form N-tosyl(aminoethyl)cyclopropanes. This structural rearrangement highlights the utility of the N-tosyl group in directing complex transformations. The synthesis of (3R)-3-Fluoro-N-tosylpiperidine from N-tosyl-L-prolinol demonstrates a selective fluorination reaction on the piperidine ring.

Formation of Substituted N-Tosyl Piperidines (e.g., Acetylation, Arylation).

The piperidine ring under N-tosyl protection can be functionalized through reactions like acetylation and arylation.

Acetylation: The introduction of an acetyl group can be achieved through various synthetic routes. While direct acetylation of the N-tosylpiperidine ring at a carbon position is less commonly described, functionalization often involves the use of starting materials that already contain the desired acetyl group or a precursor. For example, the synthesis of 4-acyl-4-phenyl-N-tosylpiperidines has been reported, where an acyl group is introduced at the 4-position.

Arylation: Palladium-catalyzed arylation reactions have been successfully employed to introduce aryl groups onto the piperidine scaffold. For instance, the arylation of acidic arene C-H bonds can be achieved using a copper iodide catalyst in combination with a base and a phenanthroline ligand. This method has been applied to the synthesis of various aryl-substituted heterocycles.

A summary of representative functionalization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Aza-Prins Reaction | Aldehydes, homoallylic sulfonamides | trans-2-Substituted-4-halopiperidines | |

| Cross-Electrophile Coupling | ((R)-BINAP)NiCl2, MeMgI, MgI2 | N-tosyl(aminoethyl)cyclopropanes | |

| Acylation | Grignard reagents, 4-cyanopiperidine | 4-Acyl-4-phenyl-N-tosylpiperidines | |

| Fluorination | Fluolead (Ar-SF3), HF-pyridine | (3R)-3-Fluoro-N-tosylpiperidine |

Chain Elaboration Reactions on Side Chains of N-Tosyl Piperidines

The N-tosylpiperidine scaffold can serve as a platform for the elaboration of side chains, leading to more complex molecular architectures. An efficient approach has been developed for the synthesis of chiral 2-substituted N-tosylpiperidines starting from chiral α-substituted-N-tosylaziridines. This methodology has been applied to the synthesis of alkaloids like (+)-coniine and 2-(2-hydroxysubstituted)piperidines. Another example involves the synthesis of 2-ethynyl-N-tosylpiperidine, which can be achieved in high yield. This ethynyl-substituted derivative provides a handle for further transformations, such as coupling reactions, to extend the side chain.

Cleavage and Removal of the N-Tosyl Group in Synthesis

The removal of the N-tosyl group is a critical step in many synthetic sequences to liberate the free amine. The stability of the sulfonamide bond necessitates the use of strong reaction conditions for its cleavage.

Common methods for the deprotection of N-tosylpiperidines include:

Acidic Conditions: Treatment with concentrated acids such as hydrobromic acid (HBr) or sulfuric acid (H2SO4) can effect the removal of the tosyl group. For example, dissolving 4-acyl-4-phenyl-1-(p-toluenesulfonyl)piperidine in 70% sulfuric acid and heating at high temperatures leads to the removal of the tosyl group. Another method involves using methanesulfonic acid (MeSO3H) in a mixture of trifluoroacetic acid (TFA) and thioanisole.

Reductive Cleavage: Strong reducing agents are also effective for tosyl group removal. A classic method involves the use of sodium in liquid ammonia. Other reducing agents like samarium iodide and tributyltin hydride can cleave other sulfonamides like nosyl and Nps groups.

Other Methods: The N-im-tosyl group on histidine has been noted to be susceptible to cleavage by HOBt (Hydroxybenzotriazole).

Participation in Multicomponent Reactions and Ionic Liquid Formation.

N-Tosylpiperidine and its derivatives can participate in multicomponent reactions, which are efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. For instance, N-tosylpiperidine diaziridine has been used in reactions to form pyrazoles and other nitrogen-containing heterocycles. Furthermore, N-tosylpiperidine-1-carboxamide has been synthesized from p-toluenesulfonyl isocyanate in a multicomponent reaction context.

There is also growing interest in the use of ionic liquids in organic synthesis. While direct formation of an ionic liquid from N-tosylpiperidine itself is not extensively documented, sulfonic acid functionalized ionic liquids have been used as catalysts in reactions involving related structures, demonstrating the synergy between such compounds and ionic liquid media. For example, the ionic liquid 1-butyl-3-methylimidazolium triflate has been shown to increase the reactivity of certain fluorination reactions.

Structural Characterization and Spectroscopic Analysis of N Tosyl Piperidines

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. In the ¹H-NMR spectrum of N-tosyl piperidine (B6355638) derivatives, signals corresponding to the aromatic protons of the p-tolyl group typically appear in the downfield region (around 7.0-8.0 ppm), while the protons on the piperidine ring and the methyl group of the tolyl substituent appear in the upfield region.

While specific spectral data for the parent compound, Piperidine, 1-(p-tolylsulfonyl)-, is not detailed in the reviewed literature, analysis of closely related derivatives provides insight into the expected chemical shifts. For instance, the ¹H-NMR data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217), recorded in DMSO-d6, shows characteristic signals for the aromatic, piperidine, and methyl protons. researchgate.netresearchgate.net Another derivative, N,N-diethyl-1-tosylpiperidine-2-carboxamide, also displays distinct signals for the aromatic and piperidine ring protons. scialert.net

Table 1: Illustrative ¹H-NMR Spectroscopic Data for a Related N-Tosyl Piperidine Derivative Data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 7.7 | multiplet | 4H | Aromatic-H | researchgate.net |

| 7.48 | multiplet | 4H | Aromatic-H | researchgate.net |

| 7.35 | multiplet | 4H | Aromatic-H | researchgate.net |

| 7.18 | triplet | 2H | Aromatic-H | researchgate.net |

| 3.13 | doublet | 2H | -CH₂ (Piperidine) | researchgate.net |

| 2.65 | triplet | 2H | -CH₂ (Piperidine) | researchgate.net |

| 2.46 | multiplet | 1H | -CH (Piperidine) | researchgate.net |

| 2.31 | singlet | 3H | -CH₃ (Tolyl) | researchgate.net |

| 2.2 | singlet | 1H | -OH | researchgate.net |

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C-NMR are indicative of the electronic environment of each carbon atom.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. usm.edu It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. usm.eduscielo.br For Piperidine, 1-(p-tolylsulfonyl)-, with a molecular formula of C₁₂H₁₇NO₂S, the expected molecular weight is approximately 239.33 g/mol . ncats.io

In techniques like Electrospray Ionization (ESI-MS), the molecule is often observed as a protonated species [M+H]⁺. For the derivative [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, an ESI-MS measurement identified the protonated molecule at an m/z of 422.17. researchgate.netresearchgate.net The fragmentation patterns observed in the mass spectrum can help confirm the presence of the p-tolylsulfonyl group and the piperidine ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. sevenstarpharm.com In the IR spectrum of N-tosyl piperidine derivatives, characteristic absorption bands confirm the presence of key structural features.

The most prominent bands include the asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group, which are typically strong and appear in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.netresearchgate.net Stretching vibrations for aromatic C-H bonds are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups appear just below 3000 cm⁻¹. libretexts.org

Table 2: Key IR Absorption Bands for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3500 | O-H stretch (from methanol (B129727) group) | researchgate.netresearchgate.net |

| 2856 | Aliphatic C-H stretch | researchgate.netresearchgate.net |

| 1350 | Asymmetric SO₂ stretch | researchgate.netresearchgate.net |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is an unparalleled technique for determining the three-dimensional arrangement of atoms within a crystal, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

A single-crystal X-ray diffraction study was performed on [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a derivative of the title compound. researchgate.nettandfonline.com The analysis revealed that the piperidine ring adopts a stable chair conformation. researchgate.netresearchgate.net The geometry around the sulfur atom is tetrahedral, as expected. researchgate.netresearchgate.net The study also provided precise measurements of bond lengths and angles, which were found to be in good agreement with standard values. researchgate.net Such detailed structural information is invaluable for understanding the molecule's conformation and potential intermolecular interactions in the solid state. researchgate.net

Table 3: Crystal Data and Structure Refinement for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.2490(13) | researchgate.net |

| b (Å) | 11.4710(9) | researchgate.net |

| c (Å) | 20.997(3) | researchgate.net |

| β (°) | 116.344(3) | researchgate.net |

| Volume (ų) | 2212.2(5) | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's purity and elemental composition.

For the derivative [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol (C₂₅H₂₇NO₃S), the results of the elemental analysis showed excellent agreement between the calculated and observed values. researchgate.net

Table 4: Elemental Analysis Data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 71.23 | 71.20 | researchgate.net |

| H | 6.46 | 6.40 | researchgate.net |

| N | 3.32 | 3.28 | researchgate.net |

Thermal Analysis (TG, DTA) for Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as they are heated. nih.gov TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. DTA measures the temperature difference between a sample and an inert reference, indicating exothermic or endothermic transitions like melting, crystallization, or decomposition. nist.gov

While these methods are valuable for characterizing the thermal behavior of chemical compounds, specific TGA or DTA data for Piperidine, 1-(p-tolylsulfonyl)- were not available in the reviewed scientific literature.

Computational and Theoretical Investigations of N Tosyl Piperidine Systems

Molecular Modeling and Conformational Analysis

The chair conformation of the piperidine (B6355638) ring can exist in two forms that are interconvertible through a process known as ring flipping. In substituted N-tosylpiperidines, the substituents can occupy either an axial or an equatorial position. Generally, bulkier groups prefer the equatorial position to minimize steric interactions. google.com However, in the case of N-Tosylpiperidine derivatives, specific electronic and steric effects, such as allylic strain, can influence this preference. For instance, in certain aza-Prins reactions to form N-tosylpiperidines, the tosyl group can direct an incoming aryl or vinyl group to the axial position, leading to highly diastereoselective outcomes. acs.org

Conformational analysis studies often employ molecular mechanics calculations to determine the relative energies of different conformers. These calculations help identify the most stable, low-energy conformations that the molecule is most likely to adopt. nih.govnih.gov For example, a difference in reactivity between related compounds can often be explained by analyzing their preferred conformations. psu.edu

Table 1: Illustrative Conformational Energy Data for a Substituted N-Tosylpiperidine

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) |

| Chair 1 | Equatorial | 0.0 | 95 |

| Chair 2 | Axial | 1.8 | 5 |

| Twist-Boat | - | 5.5 | <0.1 |

| Note: This table provides illustrative data based on typical energy differences found in substituted piperidine systems. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of N-Tosylpiperidine. mdpi.comnih.gov These methods are used to calculate the distribution of electron density, molecular orbital energies, and other electronic descriptors that govern the molecule's reactivity. acs.orgekb.eg By modeling the electronic structure, researchers can predict how the molecule will interact with other reagents. rsc.org

Calculations can determine properties such as dipole moments, ionization energies, and atomic charges. ekb.eg This information is vital for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. DFT studies have been successfully employed to investigate reaction mechanisms involving N-tosylpiperidine derivatives, providing insights into transition states and reaction pathways. acs.org

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that simplifies the picture of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's nucleophilicity or basicity. youtube.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level relates to the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. ekb.egresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive. FMO analysis helps predict how N-Tosylpiperidine will behave in various reactions, particularly in pericyclic reactions like cycloadditions. organicchemistrydata.org

Table 2: Representative Frontier Molecular Orbital Energies for N-Tosylpiperidine

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.5 | Electron acceptor, site of nucleophilic attack |

| HOMO | -8.2 | Electron donor, site of electrophilic attack |

| HOMO-LUMO Gap | 7.7 | Indicator of chemical stability |

| Note: These values are representative and can vary based on the computational method and basis set used. |

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de They are invaluable for identifying the electron-rich and electron-poor regions of N-Tosylpiperidine, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, different colors correspond to different values of the electrostatic potential:

Red and Yellow: Indicate regions of negative potential (electron-rich), which are susceptible to attack by electrophiles. In N-Tosylpiperidine, these are typically located around the oxygen atoms of the sulfonyl group. researchgate.net

Blue: Indicates regions of positive potential (electron-poor), which are susceptible to attack by nucleophiles.

Green: Represents regions of neutral potential. researchgate.net

MEP analysis can effectively predict hydrogen bonding interactions and has been used to establish relationships between a molecule's structure and its biological activity. researchgate.netnih.gov

In Silico Prediction of Reaction Pathways and Selectivity

Computational methods are increasingly used to predict the outcomes of chemical reactions without performing them in the laboratory. This in silico approach can save significant time and resources. For systems involving N-Tosylpiperidine, computational models can explore various possible reaction pathways and predict which one is most likely to occur. arxiv.org

By calculating the energies of reactants, transition states, and products, chemists can construct a detailed energy profile for a proposed reaction. escholarship.org This allows for the prediction of reaction rates and the identification of the most energetically favorable pathway. nih.gov Advanced techniques, such as those using neural network potentials and accelerated molecular dynamics, can automatically map complex reaction networks and anticipate the stereoselectivity or regioselectivity of a reaction. arxiv.org For example, DFT calculations have been instrumental in elucidating mechanisms and selectivity in reactions such as the ring contraction of N-tosylpiperidines. acs.org

Applications of Chemoinformatics in N-Tosyl Piperidine Research

Chemoinformatics combines chemistry with computer and information science to analyze large datasets of chemical information. researchgate.net Its applications in N-Tosylpiperidine research are diverse and powerful. Chemoinformatics tools are used to manage chemical structure databases, search for compounds with specific properties, and build predictive models. u-strasbg.frnih.gov

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies attempt to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.gov By analyzing a set of N-tosylpiperidine derivatives with known activities, a QSAR model can be built to predict the activity of new, unsynthesized analogs. This approach accelerates the discovery of compounds with desired properties. nih.govspringernature.com Techniques like Comparative Molecular Field Analysis (CoMFA) are 3D-QSAR methods that correlate the biological activity of molecules with their steric and electrostatic fields, providing a three-dimensional view of the structural requirements for activity. nih.gov

Synthetic Applications of Piperidine, 1 P Tolylsulfonyl As a Versatile Synthon

Role as a Precursor in the Synthesis of Complex Organic Molecules

The N-tosylpiperidine framework serves as a foundational building block in the synthesis of more elaborate and highly functionalized molecules. Its stability allows for chemical modifications at other positions of the piperidine (B6355638) ring without disturbing the sulfonamide bond. This characteristic is leveraged by chemists to introduce complexity and then, if necessary, remove the tosyl group at a later stage.

A notable application is in the preparation of substrates for methodology development, which in turn leads to complex products. For instance, methyl N-tosylpiperidine-4-carboxylate has been used as the starting material to synthesize allyl and cinnamyl hydrazones. acs.org These hydrazones are key precursors in ligand-controlled palladium carbene reactions, leading to the formation of intricate bicyclic structures like housanes (bicyclo[2.1.0]pentanes) and vinylcyclopropanes. acs.org In this context, the N-tosylpiperidine moiety acts as a stable scaffold to which the reactive hydrazone and alkene functionalities are attached.

Furthermore, N-tosylpiperidine derivatives are pivotal intermediates in the multi-step synthesis of densely substituted piperidines. A key strategy involves using ring-closing metathesis to create N-tosyl-1,2,5,6-tetrahydropyridines, which are then elaborated upon. For example, 3-hydroxymethyl-N-tosyl-1,2,5,6-tetrahydropyridine undergoes a sequence of reactions including epoxidation, mesylation, reductive elimination, silylation, and finally hydroboration-oxidation to yield complex intermediates like cis-3-hydroxymethyl-4-tert-butyldimethylsilyloxy-N-tosylpiperidine. researchgate.net These molecules are designed as potential precursors for biologically active compounds. researchgate.net

Table 1: Examples of N-Tosylpiperidine Derivatives as Precursors

| Precursor Compound | Synthetic Target/Application | Reference |

|---|---|---|

| Methyl N-tosylpiperidine-4-carboxylate | Synthesis of allyl and cinnamyl hydrazones for cyclopropanation reactions | acs.org |

| 3-Hydroxymethyl-N-tosyl-1,2,5,6-tetrahydropyridine | Multi-step synthesis of substituted piperidines like cis-3-hydroxymethyl-4-tert-butyldimethylsilyloxy-N-tosylpiperidine | researchgate.net |

Applications in Heterocyclic Chemistry Beyond Piperidine (e.g., Oxadiazoles, Triazoles, Pyridine (B92270) Analogs)

While the N-tosylpiperidine unit is most commonly retained or deprotected to yield a piperidine, its derivatives can also serve as reagents for the synthesis of entirely different heterocyclic systems. This is achieved through reactions that consume the reagent while transferring a nitrogen-containing fragment to a substrate.

A compelling example involves the use of N-tosylpiperidine diaziridine, a strained three-membered ring compound derived from N-tosylpiperidine. nsf.gov This reagent has been developed for the synthesis of various nitrogen-containing heterocycles. When treated with an acid like p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid (MsOH), the diaziridine generates a reactive hydrazine-like intermediate in situ. This intermediate can then be trapped by various carbonyl compounds in a cyclization reaction. For example, reaction with a 1,3-diketone yields a pyrazole, while reaction with a specific aldehyde derivative can produce a pyridazinone. nsf.gov Crucially, this methodology has been used to form a 1,2,3-triazole from formamide (B127407), demonstrating a direct synthetic link between a piperidine-derived synthon and the triazole ring system. nsf.gov

Research findings on the synthesis of heterocycles using N-tosylpiperidine diaziridine:

Pyrazoles: Formed in 95% yield from the reaction with 1,3-diketones in the presence of p-TsOH. nsf.gov

Pyridazinones: Synthesized from aldehyde derivatives in 64% yield. nsf.gov

Triazoles: Obtained from the reaction with formamide in 58% yield. nsf.gov

Utilization in the Development of New Synthetic Methodologies

The structural and electronic properties of N-tosylpiperidine make it a valuable tool in the development and optimization of new synthetic reactions. The tosyl group's influence on reactivity and stability allows researchers to test the limits and scope of novel transformations.

The development of palladium-catalyzed reactions for forming bicyclo[2.1.0]pentanes and vinylcyclopropanes heavily relied on substrates derived from methyl N-tosylpiperidine-4-carboxylate. acs.org The robustness of the N-tosylpiperidine scaffold allowed for a systematic investigation into the effects of different palladium catalysts and ligands on the reaction outcome, ultimately leading to a new, selective synthetic method. acs.org

The N-tosyl group has also proven effective in the development of modern fluorination techniques. In studies on hypervalent iodine-mediated intramolecular aminofluorination of alkenes, substrates bearing a p-tolylsulfonyl (Ts) protecting group on the nitrogen cyclized in high yields to produce the corresponding fluorinated piperidines and pyrrolidines. beilstein-journals.org The electron-withdrawing nature and steric profile of the tosyl group are well-suited for this transformation, making N-tosyl protected amines key substrates in the validation of this new C-F bond-forming methodology. beilstein-journals.org

Functional Materials and Catalysis Based on N-Tosyl Piperidine Derivatives

The applications of the N-tosylpiperidine scaffold extend beyond traditional organic synthesis into the realm of materials science and catalysis. Derivatives of this compound are used as components in functional materials, such as catalysts and molecular sieves.

One of the most significant applications is in the creation of ionic liquids. Piperidinium-based salts are a well-established class of ionic liquids known for their thermal and electrochemical stability. uoa.gr These materials are used as non-volatile, recyclable solvents and electrolytes. In some cases, the tosylate anion (p-toluenesulfonate) is paired with a piperidinium (B107235) cation to form these functional materials, which can be used as catalysts for reactions like the synthesis of tributyl citrate.

More directly, N-tosylpiperidine has been identified as a structure-directing agent (SDA) in the synthesis of zeolites. lookchem.com SDAs, also known as templates, are organic molecules that guide the formation of the porous, crystalline framework of zeolites during their synthesis. The specific size and shape of the N-tosylpiperidine molecule direct the assembly of silicate (B1173343) or aluminosilicate (B74896) precursors into a specific, desired topology, such as the ZSM-5 framework. After synthesis, the organic template is typically removed by calcination, leaving behind the porous inorganic material. lookchem.com

Table 2: Applications in Functional Materials and Catalysis

| Application Area | Specific Role of N-Tosylpiperidine Derivative | Reference |

|---|---|---|

| Catalysis | Precursor for piperidinium tosylate ionic liquids used as catalysts. | N/A |

| Materials Science | Used as a structure-directing agent (template) in the synthesis of ZSM-5 zeolite. | lookchem.com |

Emerging Research Directions and Future Perspectives on N Tosyl Piperidine Chemistry

Innovations in Green and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of N-tosylpiperidine and its derivatives to minimize environmental impact and enhance safety. researchgate.netevotec.com This shift involves moving away from hazardous reagents and solvents, reducing energy consumption, and designing processes that generate less waste.

Key green innovations include:

Biocatalysis: The use of enzymes, such as lipases, is being explored for reactions like lipase-mediated coupling, offering a green alternative to traditional chemical methods. Enzymatic processes can be conducted in aqueous media under mild conditions, significantly reducing the need for toxic organic solvents and reagents. researchgate.netevotec.com

Mechanochemistry: This solvent-free or low-solvent technique utilizes mechanical force to initiate and drive chemical reactions. evotec.comnih.gov It represents a more energy-efficient and environmentally benign alternative to conventional solvent-based methods for synthesizing piperidine (B6355638) scaffolds.

Microwave-Assisted Synthesis: Microwave irradiation provides a rapid and efficient heating method that can significantly shorten reaction times and improve yields compared to conventional heating. nih.gov This technique is recognized as a clean and economical tool in modern organic synthesis. nih.gov

Safer Solvents: A major focus is the replacement of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. evotec.com Bio-based solvents and those with lower toxicity profiles are being actively investigated to reduce the environmental footprint of synthetic processes. evotec.com

| Green Chemistry Approach | Description | Advantages in N-Tosyl Piperidine Synthesis |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze reactions. | Reduces need for toxic reagents/solvents, mild reaction conditions, high selectivity. researchgate.netevotec.com |

| Mechanochemistry | Application of mechanical force to drive reactions. nih.gov | Solvent-free or low-solvent, energy-efficient, reduced waste. evotec.com |

| Microwave Irradiation | Use of microwave energy for heating. nih.gov | Rapid reaction times, improved yields, energy efficiency. |

| Safer Solvents | Replacement of hazardous solvents with greener alternatives. evotec.com | Reduced toxicity, lower environmental impact, improved process safety. |

Integration with Flow Chemistry and Automated Synthesis

The integration of N-tosyl piperidine synthesis with continuous flow chemistry and automated platforms is revolutionizing the production of these important compounds. rsc.orgsyrris.com This approach offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater efficiency. syrris.com

Flow chemistry systems, where reagents are pumped through a network of tubes and reactors, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.orgmit.edu This level of control often leads to higher yields and purities. When coupled with automation, these systems can perform multi-step syntheses and reaction optimizations with minimal human intervention. rsc.orgmit.edu

This technology is particularly valuable for:

Library Synthesis: Automated flow systems enable the rapid generation of large libraries of N-tosyl piperidine derivatives for high-throughput screening in drug discovery. syrris.com

Process Optimization: Algorithms and machine learning can be used to automatically explore reaction conditions, quickly identifying the optimal parameters for a given transformation. rsc.org

The ability to digitize synthetic recipes allows for easy transfer and scaling of the manufacturing process, from laboratory-scale discovery to pilot-scale production. rsc.orgbeilstein-journals.org

| Feature | Description | Benefit for N-Tosyl Piperidine Chemistry |

| Continuous Flow | Reagents are continuously pumped through reactors. mit.edu | Enhanced safety, better heat/mass transfer, improved reproducibility, scalability. syrris.com |

| Automation | Use of software and robotics to control the synthetic process. rsc.org | High-throughput synthesis, rapid optimization, reduced manual error. nih.gov |

| Telescoped Reactions | Combining multiple synthetic steps without intermediate isolation. beilstein-journals.org | Increased efficiency, reduced waste, faster access to complex molecules. syrris.com |

Development of Novel N-Tosyl Piperidine-Based Building Blocks

"Piperidine, 1-(p-tolylsulfonyl)-" is not just a final product but a versatile starting material for the creation of more complex and functionally diverse molecules. mdpi.com The tosyl group serves as a robust protecting group for the piperidine nitrogen, allowing for selective chemical modifications at other positions of the ring. This has led to the development of a wide array of novel building blocks for applications in medicinal chemistry and materials science. nih.govthieme-connect.de

Recent research has focused on creating sophisticated piperidine-based scaffolds, such as:

Spirocyclic Piperidines: N-Tosylpiperidine derivatives have been used to synthesize spirocyclic systems, which introduce three-dimensional complexity into molecules, a desirable trait for drug candidates. mdpi.com

Substituted Piperidines: The piperidine ring can be functionalized with various groups to create building blocks for specific targets. For instance, the synthesis of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (ML277), a potent potassium channel activator, highlights the utility of these customized building blocks. researchgate.netnih.gov

Fused Piperidines: N-Tosylpiperidine intermediates are crucial in cyclization reactions to form fused heterocyclic systems, expanding the range of accessible molecular architectures. usm.edu

These novel building blocks are instrumental in fragment-based drug discovery and the synthesis of lead compounds, providing chemists with a rich toolkit for exploring new areas of chemical space. whiterose.ac.ukumich.edu

| Building Block Type | Synthetic Application | Example Compound |

| Substituted Piperidine | Synthesis of biologically active molecules. researchgate.net | (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (ML277). researchgate.net |

| Spirocyclic Piperidine | Creation of 3D-rich molecular scaffolds for drug discovery. mdpi.com | 7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane. mdpi.com |

| Functionalized Piperidine | Precursors for multi-step organic synthesis. nih.gov | 4-Benzoyl-4-phenyl-1-(p-toluenesulfonyl)piperidine. nih.gov |

Interdisciplinary Research Opportunities in Chemical Science

The unique structural and chemical properties of N-tosyl piperidine derivatives have created numerous opportunities for interdisciplinary research, bridging organic synthesis with medicinal chemistry, materials science, and chemical biology. nih.govmonash.edu.my

Medicinal Chemistry and Drug Discovery: The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs. mdpi.comusm.edu N-Tosylpiperidine derivatives are key intermediates in the synthesis of compounds targeting a wide range of diseases. For example, they are integral to the development of potassium channel activators for cardiac conditions and ligands for the vesicular acetylcholine (B1216132) transporter (VAChT) implicated in neurological disorders. nih.govresearchgate.net

Chemical Biology: N-Tosylpiperidine-based molecules are used as chemical probes to study biological processes. The development of selective KCNQ1 activators like ML277 allows researchers to investigate the function and pharmacology of specific ion channels. researchgate.netnih.gov

Materials Science: The rigid and well-defined structure of the piperidine core makes it an attractive component for the design of novel organic materials, polymers, and agrochemicals. thieme-connect.de

Catalysis: Chiral piperidine derivatives are being explored as ligands in asymmetric catalysis, a field that seeks to create single-enantiomer products with high efficiency. researchgate.net

These interdisciplinary collaborations are essential for translating fundamental chemical research into practical applications that address significant challenges in health, technology, and agriculture. northstarstem.orgncat.educolumbia.edu

Q & A

Q. What synthetic methodologies are recommended for preparing Piperidine, 1-(p-tolylsulfonyl)-, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis involving sulfonylation of piperidine derivatives is typically employed. For example, reaction conditions may include:

- Step 1 : React piperidine with p-toluenesulfonyl chloride in dichloromethane under basic conditions (e.g., NaOH) .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.

Table 1 : Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DCM, NaOH, 0°C, 2h | 75 | 85 |

| 2 | Column chromatography | 60 | 98 |

Q. What safety protocols are critical when handling Piperidine, 1-(p-tolylsulfonyl)-?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant goggles due to skin/eye irritation risks (GHS H315, H319) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. Which analytical techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : H and C NMR to confirm sulfonyl group integration and piperidine ring conformation.

- FT-IR : Identify key vibrational bands (e.g., S=O stretch at ~1350–1150 cm⁻¹, C-S at ~700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in pharmacological contexts?

- Methodological Answer :

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to target receptors (e.g., GPCRs). Compare with experimental pIC50 values from analogues (see Table S1 in ).

- Experimental Validation : Synthesize derivatives with modified sulfonyl or aryl groups and assay bioactivity (e.g., enzyme inhibition).

Table 2 : Example SAR Data for Piperidine Derivatives

| Derivative | R-Group Modification | pIC50 (Experimental) | Docking Score (kcal/mol) |

|---|---|---|---|

| A | -SO₂(p-Tolyl) | 6.2 | -9.8 |

| B | -SO₂(4-Cl-Ph) | 5.8 | -8.5 |

Q. What computational strategies resolve discrepancies between experimental and theoretical vibrational spectra?

- Methodological Answer :

- DFT Optimization : Perform geometry optimization at B3LYP/6-311++G(d,p) level, then compare calculated vs. experimental IR/Raman spectra .

- Basis Set Selection : Test cc-pVDZ and cc-pVTZ basis sets to improve agreement for low-frequency modes (e.g., ring puckering).

Table 3 : Vibrational Frequency Comparison (cm⁻¹)

| Mode | Experimental | B3LYP/6-311++G(d,p) | Deviation (%) |

|---|---|---|---|

| S=O stretch | 1175 | 1158 | 1.4 |

| C-S stretch | 685 | 697 | 1.7 |

Q. How can in-silico pharmacokinetic models predict metabolic stability?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism, bioavailability, and half-life.

- Metabolite Identification : Employ MetaSite to simulate phase I/II metabolites (e.g., sulfoxide formation) .

Q. What experimental designs address contradictions in catalytic reactivity data?

- Methodological Answer :

- Control Experiments : Systematically vary reaction parameters (temperature, solvent polarity) to isolate sulfonyl group reactivity.

- Kinetic Studies : Use pseudo-first-order kinetics to compare activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination) .

Guidance for Rigorous Research Design

- Frameworks : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses. For example:

"Is the sulfonyl group's electronic effect on piperidine ring conformation novel compared to existing derivatives?"

- Pitfalls : Avoid underpowered studies; use statistical tools (e.g., G*Power) to calculate sample sizes for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.